1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
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Description
1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H16N6 and its molecular weight is 232.291. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition results in a decrease in cell growth and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. The most notable is the c-Met signaling pathway , which is involved in cell growth and survival . By inhibiting c-Met, this compound can reduce cell proliferation and induce apoptosis . Similarly, by inhibiting VEGFR-2, it can reduce angiogenesis, thereby limiting the supply of nutrients to the tumor cells .
Result of Action
The result of the compound’s action is a reduction in cell growth and angiogenesis. In vitro studies have shown that it can inhibit the growth of A549, MCF-7, and Hela cancer cell lines . It also induces apoptosis in A549 cells .
Properties
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16/h4,7,9H,2-3,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQMABWCPRAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.